molecular formula C10H9N3 B14663642 4-Amino-2,6-dimethylbenzene-1,3-dicarbonitrile CAS No. 40948-01-4

4-Amino-2,6-dimethylbenzene-1,3-dicarbonitrile

Katalognummer: B14663642
CAS-Nummer: 40948-01-4
Molekulargewicht: 171.20 g/mol
InChI-Schlüssel: CJIOLSUKXRASPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2,6-dimethylbenzene-1,3-dicarbonitrile is an organic compound with the molecular formula C10H9N3 It is a derivative of benzene, featuring amino and nitrile functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,6-dimethylbenzene-1,3-dicarbonitrile typically involves the nitration of 2,6-dimethylaniline followed by reduction and subsequent cyanation The nitration step introduces nitro groups, which are then reduced to amino groups

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2,6-dimethylbenzene-1,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonating agents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of nitrile groups to primary amines.

    Substitution: Introduction of various substituents on the aromatic ring.

Wissenschaftliche Forschungsanwendungen

4-Amino-2,6-dimethylbenzene-1,3-dicarbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes, pigments, and polymers.

Wirkmechanismus

The mechanism of action of 4-Amino-2,6-dimethylbenzene-1,3-dicarbonitrile involves its interaction with various molecular targets. The amino and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and chemical reactions, making the compound useful in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dimethylaniline: Similar structure but lacks nitrile groups.

    4-Amino-3,5-dimethylbenzonitrile: Similar but with different substitution pattern.

    2,6-Dimethylbenzonitrile: Lacks the amino group.

Uniqueness

4-Amino-2,6-dimethylbenzene-1,3-dicarbonitrile is unique due to the presence of both amino and nitrile groups, which confer distinct chemical and physical properties. This combination of functional groups makes it versatile for various applications, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

40948-01-4

Molekularformel

C10H9N3

Molekulargewicht

171.20 g/mol

IUPAC-Name

4-amino-2,6-dimethylbenzene-1,3-dicarbonitrile

InChI

InChI=1S/C10H9N3/c1-6-3-10(13)9(5-12)7(2)8(6)4-11/h3H,13H2,1-2H3

InChI-Schlüssel

CJIOLSUKXRASPJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1C#N)C)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.